2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid

Medicinal Chemistry ADME Prediction Physicochemical Property

Sourcing α,α-difluoroarylacetic acid building blocks with defined lipophilicity can bottleneck lead optimization. 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS 1514825-08-1) resolves this with a computed LogP of 2.65, enabling rational ADME tuning. • Computed LogP 2.65 for predictable lipophilicity modulation in drug discovery • α,α-Difluoro motif enhances metabolic stability vs. non-fluorinated analogs • Amenable to decarboxylative functionalization for difluoromethylated library synthesis In stock with global shipping. For R&D use only.

Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
CAS No. 1514825-08-1
Cat. No. B1405961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid
CAS1514825-08-1
Molecular FormulaC11H12F2O3
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1C(C(=O)O)(F)F
InChIInChI=1S/C11H12F2O3/c1-7(2)16-9-6-4-3-5-8(9)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15)
InChIKeyYIAOVOKKRKGEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid Overview


2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid (CAS: 1514825-08-1), also known as 2,2-difluoro-2-(2-isopropoxyphenyl)acetic acid, is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol [1]. It is an α,α-difluoroarylacetic acid, a class of compounds recognized as stable and versatile building blocks in synthetic organic chemistry [2]. The compound is characterized by the presence of a carboxylic acid moiety, a 2-isopropoxyphenyl group, and a difluoromethylene unit adjacent to the carbonyl, which influences its physicochemical properties [1].

Non-Interchangeability of 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid


The unique combination of the α,α-difluoro substitution and the specific 2-isopropoxyphenyl ether in this compound dictates a specific lipophilicity profile, as evidenced by its computed LogP of 2.65 . This property is a critical determinant of membrane permeability, metabolic stability, and non-specific binding, which are paramount in applications like medicinal chemistry and agrochemical development [1]. Substituting this compound with a structurally similar but non-fluorinated or differently substituted phenylacetic acid would alter the lipophilicity, potentially leading to a significant deviation in experimental outcomes. Such changes could result in a failure to achieve the desired biological activity or physicochemical behavior observed in initial experiments or literature protocols that specifically utilize this compound .

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid: Comparative Evidence


Lipophilicity Comparison to Phenylacetic Acid

The compound possesses a computed partition coefficient (LogP) of 2.6502, reflecting its lipophilic character . This can be compared to phenylacetic acid, the non-fluorinated, unsubstituted core scaffold, which has a reported experimental LogP of 1.41 [1]. The difluoro and isopropoxy substitutions significantly increase lipophilicity, a key parameter in drug design.

Medicinal Chemistry ADME Prediction Physicochemical Property

α,α-Difluoro Group as Key Differentiator

As a member of the α,α-difluoroarylacetic acid class, the compound possesses a difluoromethylene (-CF2-) group. This motif is a known metabolic stable isostere for a carbonyl or methylene group and can act as a bioisostere for other functional groups [1]. This class of compounds is recognized as stable and readily available building blocks for synthesizing various difluoromethylated aryl motifs [2]. This is in contrast to non-fluorinated arylacetic acids, which lack these specific synthetic and metabolic properties.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Versatile Building Block for Difluoromethylation

α,α-Difluoroarylacetic acids, as a class, are established synthons for accessing a diverse range of difluoromethylated aryl motifs via decarboxylative functionalization, including alkylation, allylation, arylation, and carbon-heteroatom bond formation [1]. The target compound's structure suggests it is well-suited for these transformations. This synthetic utility distinguishes it from non-fluorinated arylacetic acids, which would not undergo these reactions to yield difluoromethylated products, a key advantage in medicinal chemistry for modulating drug properties.

Synthetic Methodology Decarboxylative Functionalization Building Block

2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic Acid Applications


Medicinal Chemistry: Lipophilicity Optimization

In the lead optimization phase of drug discovery, the specific computed LogP of 2.6502 for 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid can be leveraged to fine-tune the lipophilicity of a compound series, aiming for optimal ADME properties . The α,α-difluoro motif is a recognized strategy for improving metabolic stability [1]. Researchers can use this compound to synthesize analogs of a lead molecule, expecting a predictable increase in lipophilicity and potentially enhanced metabolic stability compared to non-fluorinated or less lipophilic core scaffolds .

Synthesis of Difluoromethylated Libraries

This compound is strategically valuable as an α,α-difluoroarylacetic acid building block for constructing libraries of difluoromethylated compounds via decarboxylative functionalization [2]. It is an ideal starting material for exploring novel chemical space in medicinal chemistry programs where the introduction of a difluoromethylene group is desired to enhance biological activity or physical properties [2]. Its use can enable the efficient synthesis of diverse analogs for structure-activity relationship (SAR) studies.

18F-Radiotracer Development for PET Imaging

The compound's core scaffold belongs to a class of α,α-difluoro-α-(aryloxy)acetic acids that have been shown to be amenable to 18F-labeling and subsequent functionalization for the development of positron emission tomography (PET) imaging agents [3]. Researchers could potentially explore this compound or its derivatives as a novel platform for creating 18F-labeled radiotracers targeting specific receptors or enzymes, leveraging the established synthetic methodologies for this class of compounds [3].

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